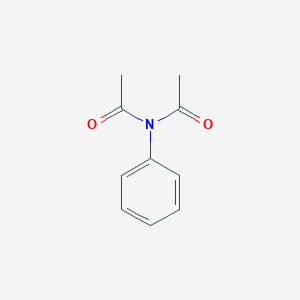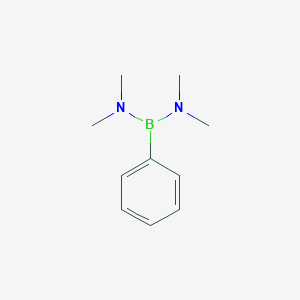
Boranediamine, N,N,N',N'-tetramethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and catalysis. This compound is a boron-based diamine that has a unique structure and properties that make it an interesting subject of study.
Wirkmechanismus
The mechanism of action of Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- is not fully understood, but it is believed to involve the coordination of the boron atom with the substrate molecule. This coordination activates the substrate and allows for the desired chemical reaction to occur.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Boranediamine, N,N,N',N'-tetramethyl-1-phenyl-. However, studies have shown that this compound is relatively non-toxic and does not have any significant effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- in lab experiments is its high reactivity and selectivity. This compound can be used as a catalyst for several chemical reactions, and its unique structure allows for precise control over the reaction conditions. However, one limitation of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on Boranediamine, N,N,N',N'-tetramethyl-1-phenyl-. One potential area of study is the development of new synthetic methods that can produce this compound more efficiently and cost-effectively. Another area of research is the exploration of new applications for this compound, such as in the development of new materials or in the field of medicine. Finally, further studies on the mechanism of action of this compound could lead to a better understanding of its catalytic properties and potential applications.
Synthesemethoden
The synthesis of Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- is a complex process that involves several steps. The most common method of synthesis involves the reaction of boron trichloride with lithium dimethylamide in the presence of a catalyst. This method yields a high yield of the desired product and is relatively easy to carry out.
Wissenschaftliche Forschungsanwendungen
Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- has several potential applications in scientific research. One of the most promising applications is in the field of catalysis. This compound has been shown to be an effective catalyst for several chemical reactions, including the reduction of carbon dioxide to formic acid and the hydrogenation of alkenes.
Eigenschaften
CAS-Nummer |
1201-45-2 |
|---|---|
Produktname |
Boranediamine, N,N,N',N'-tetramethyl-1-phenyl- |
Molekularformel |
C10H17BN2 |
Molekulargewicht |
176.07 g/mol |
IUPAC-Name |
N-[dimethylamino(phenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H17BN2/c1-12(2)11(13(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI-Schlüssel |
RZOOFJONYUGURT-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(N(C)C)N(C)C |
Kanonische SMILES |
B(C1=CC=CC=C1)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



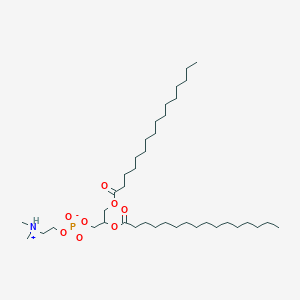
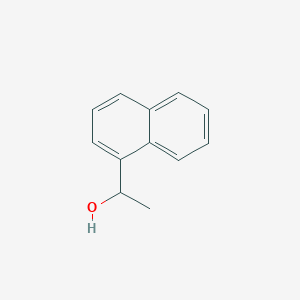
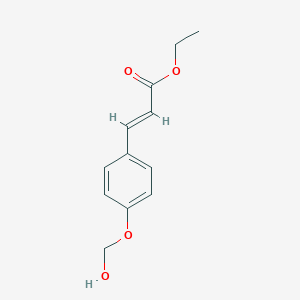
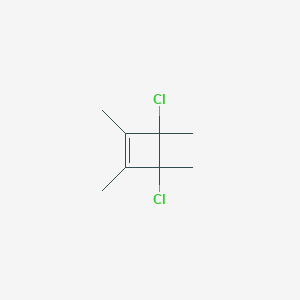
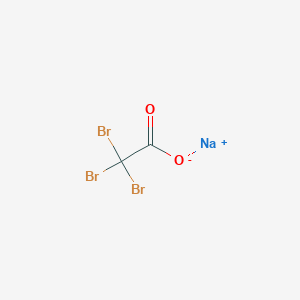

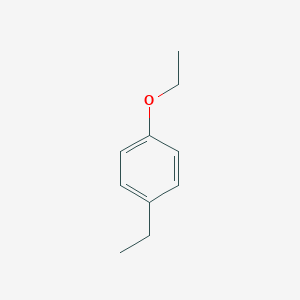
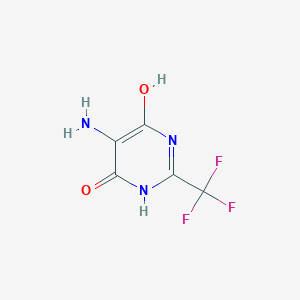

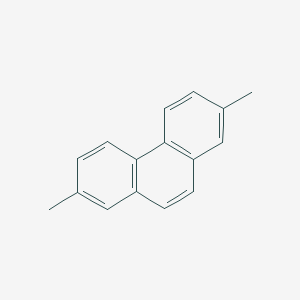
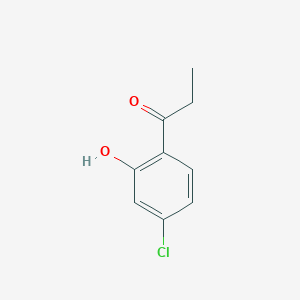
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)
